molecular formula C11H20O B8328789 1-Cyclooctylpropanone

1-Cyclooctylpropanone

Cat. No. B8328789
M. Wt: 168.28 g/mol
InChI Key: RDWZAKZITRLOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888309B2

Procedure details

A solution of 1-cyclooct-3-enylpropan-1-one (1.5 g, 9 mmol) in ethanol (20 ml) was treated with 10% palladium on charcoal (0.09 g) at room temperature and the resulting suspension was hydrogenated during 40 min. at 20 bars. After filtration through Celite® and concentration under vacuum, the crude product was purified by flash chromatography (hexane/Et2O 19:1) to give 0.78 g of 1-cyclooctylpropanone (52%).
Name
1-cyclooct-3-enylpropan-1-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:9](=O)[CH2:10][CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([OH:15])C>[Pd]>[CH:1]1([CH2:9][C:10](=[O:15])[CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
1-cyclooct-3-enylpropan-1-one
Quantity
1.5 g
Type
reactant
Smiles
C1(CC=CCCCC1)C(CC)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.09 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
through Celite® and concentration under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (hexane/Et2O 19:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(CCCCCCC1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.